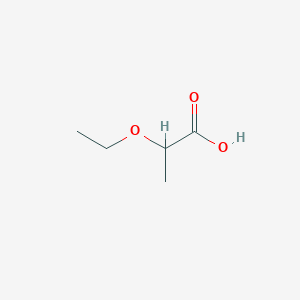

2-Ethoxypropanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 2-Ethoxypropansäure kann durch Veresterung von Milchsäure mit Ethanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Schwefelsäure, unter Rückflussbedingungen. Die Reaktion verläuft wie folgt:

Milchsäure+Ethanol→2-Ethoxypropansäure+Wasser

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Herstellung von 2-Ethoxypropansäure häufig kontinuierliche Veresterungsprozesse, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Ethoxypropansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu erzeugen.

Reduktion: Reduktionsreaktionen können sie in Alkohole umwandeln.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethoxygruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine werden unter basischen Bedingungen eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

2-Ethoxypropansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Lösungsmittel und Reagenz in der organischen Synthese verwendet.

Biologie: Wird zur Herstellung von biologischen Proben und als Bestandteil in Pufferlösungen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht und in der Arzneimittelformulierung verwendet.

Industrie: Wird bei der Herstellung von biologisch abbaubaren Kunststoffen, Beschichtungen und Klebstoffen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Ethoxypropansäure beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielen. Es kann als Ligand für bestimmte Rezeptoren wirken und zelluläre Signalwege und biochemische Prozesse beeinflussen. So kann es beispielsweise an Peroxisomenproliferator-aktivierten Rezeptoren binden und die Genexpression und Stoffwechselwege modulieren .

Ähnliche Verbindungen:

- 2-Methoxypropionsäure

- Ethoxyessigsäure

- Methoxyessigsäure

- 3-Methoxypropionsäure

Vergleich: 2-Ethoxypropansäure ist aufgrund ihrer Ethoxygruppe einzigartig, die ihr besondere chemische und physikalische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen wie 2-Methoxypropionsäure weist sie unterschiedliche Löslichkeits- und Reaktivitätsprofile auf, was sie für bestimmte Anwendungen in verschiedenen Industrien geeignet macht .

Wirkmechanismus

The mechanism of action of 2-ethoxypropanoic acid involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing cellular pathways and biochemical processes. For example, it may bind to peroxisome proliferator-activated receptors, modulating gene expression and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxypropionic acid

- Ethoxyacetic acid

- Methoxyacetic acid

- 3-Methoxypropionic acid

Comparison: 2-Ethoxypropanoic acid is unique due to its ethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds like 2-methoxypropionic acid, it has different solubility and reactivity profiles, making it suitable for specific applications in various industries .

Biologische Aktivität

2-Ethoxypropanoic acid, also known as ethyl 2-hydroxypropanoate, is a compound with the molecular formula and a molecular weight of approximately 102.13 g/mol. It has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and its role as a dual agonist for peroxisome proliferator-activated receptors (PPARs).

This compound exhibits significant biological activity through its interaction with nuclear receptors, specifically PPAR alpha and PPAR gamma. These receptors are crucial in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. The compound acts as a coactivator for various nuclear receptors, enhancing their transcriptional activities in a hormone-dependent manner. This interaction is vital for the modulation of gene expression related to energy balance and metabolic processes .

Histone Acetyltransferase Activity

Research indicates that this compound displays histone acetyltransferase activity towards histones H3 and H4. This activity suggests a role in chromatin remodeling, which is essential for regulating gene expression. However, the precise implications of this activity in vivo remain unclear .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption and Distribution : High probability of human intestinal absorption (0.986) and moderate blood-brain barrier permeability (0.5655) indicate good bioavailability .

- Metabolism : It is metabolized by various cytochrome P450 enzymes, with notable interactions involving CYP450 1A2, 2C19, and 3A4 .

- Toxicity : The compound is classified as non-carcinogenic and non-AMES toxic, with an LD50 value indicating low acute toxicity in rats (2.6330 mol/kg) .

Dual PPAR Agonist Activity

One notable study evaluated the efficacy of a phenoxazine analogue of this compound (referred to as DRF 2725) in insulin-resistant db/db mice. The compound demonstrated dual activation of PPAR alpha and gamma, leading to significant reductions in plasma glucose and triglyceride levels compared to standard treatments like rosiglitazone. This suggests its potential as a therapeutic agent for diabetes management .

| Study | Model | Findings |

|---|---|---|

| DRF 2725 | db/db mice | Reduced plasma glucose and triglyceride levels; dual PPAR activation |

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known PPAR agonists:

| Compound | PPAR Activation | Key Effects |

|---|---|---|

| Rosiglitazone | PPAR gamma | Improves insulin sensitivity |

| Pioglitazone | PPAR gamma | Reduces insulin resistance |

| DRF 2725 | PPAR alpha & gamma | Lowers blood glucose and triglycerides |

Eigenschaften

IUPAC Name |

2-ethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHQOMRKOUANQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570733 | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53103-75-6 | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53103-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.